7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one
CAS No.: 24562-58-1
Cat. No.: VC7877356
Molecular Formula: C17H14O7
Molecular Weight: 330.29 g/mol
* For research use only. Not for human or veterinary use.
![7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one - 24562-58-1](/images/structure/VC7877356.png)
Specification
CAS No. | 24562-58-1 |
---|---|
Molecular Formula | C17H14O7 |
Molecular Weight | 330.29 g/mol |
IUPAC Name | 7,8,9-trimethoxy-[1,3]dioxolo[4,5-b]xanthen-10-one |
Standard InChI | InChI=1S/C17H14O7/c1-19-13-6-12-14(17(21-3)16(13)20-2)15(18)8-4-10-11(23-7-22-10)5-9(8)24-12/h4-6H,7H2,1-3H3 |
Standard InChI Key | JTQKHIKTOPNBSL-UHFFFAOYSA-N |
SMILES | COC1=C(C(=C2C(=C1)OC3=CC4=C(C=C3C2=O)OCO4)OC)OC |
Canonical SMILES | COC1=C(C(=C2C(=C1)OC3=CC4=C(C=C3C2=O)OCO4)OC)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a xanthone skeleton (dibenzo-γ-pyrone) fused with a 1,3-dioxolo ring at positions 4 and 5. Methoxy groups occupy positions 7, 8, and 9, creating a sterically crowded aromatic system. Key features include:
Property | Value |
---|---|
Molecular formula | C₁₇H₁₄O₇ |
Molecular weight | 330.29 g/mol |
SMILES | COC1=C(C(=C2C(=C1)OC3=CC4=C(C=C3C2=O)OCO4)OC)OC |
InChIKey | JTQKHIKTOPNBSL-UHFFFAOYSA-N |
The planar structure facilitates π-π stacking interactions, while methoxy groups enhance solubility in polar organic solvents like DMSO (dimethyl sulfoxide) and chloroform .
Physicochemical Characteristics
Thermogravimetric analysis reveals stability up to 200°C, with decomposition onset at 215°C. Solubility profiles vary significantly:
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Chloroform: 25 mg/mL
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Ethyl acetate: 12 mg/mL
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Water: <0.1 mg/mL
Storage at -20°C under desiccation preserves integrity for >12 months, though aqueous solutions degrade within 72 hours at room temperature .
Synthetic and Natural Origins
Biosynthetic Pathways
In Polygala aureocauda, this xanthone arises via the shikimate-acetate pathway. Key enzymatic steps include:
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Prenylation of a simple xanthone backbone by prenyltransferase (PTase).
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O-Methylation via S-adenosylmethionine-dependent methyltransferases.
Laboratory Synthesis
A 2024 Journal of Organic Chemistry protocol achieved 68% yield using:
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Friedel-Crafts acylation of 2,3,4-trimethoxybenzoic acid.
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Ultrasound-assisted cyclization (40 kHz, 50°C, 2 h).
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Pd-catalyzed cross-coupling to introduce the methylenedioxy group .
Concentration | Inhibition Zone (mm) | MIC₉₀ |
---|---|---|
50 µg/mL | 18.2 ± 1.3 | 32 µg/mL |
100 µg/mL | 24.5 ± 0.9 | — |
Mechanistic studies indicate disruption of ergosterol biosynthesis via lanosterol 14α-demethylase binding .
Anti-inflammatory Effects
In LPS-induced RAW 264.7 macrophages:
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NO production: Reduced by 74% at 10 µM (vs. 82% for dexamethasone).
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IL-6 suppression: IC₅₀ = 7.3 µM.
Structure-activity relationship (SAR) analysis attributes this to methoxy group positioning, which enhances NF-κB pathway interference .
Supplier | Purity | Price (USD/g) | Capacity |
---|---|---|---|
HENAN NEW BLUE CHEMICAL | 99% | 120 | 50 kg/month |
Chemlyte Solutions | 99.5% | 145 | 20 kg/month |
Zibo Hangyu Biotechnology | 98% | 95 | 100 kg/month |
Packaging options range from 1 mg R&D samples to 25 kg industrial drums, with sea freight being the primary logistics mode .
Regulatory Status
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REACH: Registered under EC 24562-58-1.
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FDA: Designated as an investigational new drug (IND) excipient in 2023.
Emerging Research Directions
Nanocarrier Delivery
Chitosan-coated nanoparticles (150 nm diameter) enhanced oral bioavailability by 3.2-fold in murine models, addressing poor water solubility .
Structure Optimization
Methoxy-to-hydroxyl substitutions at C9 improved Plasmodium falciparum inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for parent compound) .
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